molecular formula C9H10N2O B1303196 2-Ethyl-1,3-benzoxazol-5-amine CAS No. 204771-75-5

2-Ethyl-1,3-benzoxazol-5-amine

Cat. No. B1303196
CAS RN: 204771-75-5
M. Wt: 162.19 g/mol
InChI Key: CRWOCBCQPVKWLI-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The ethyl group at the 2-position and the amino group at the 5-position on the benzoxazole ring are indicative of the compound's potential for further chemical modification and its relevance in synthetic chemistry for the development of pharmaceuticals, agrochemicals, and other organic materials.

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been reported in several studies. For instance, ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives were synthesized and further transformed into various imidazolidinedione derivatives through reactions with ammonia, primary amines, or hydrazine . Another study reported the synthesis of a benzothiazol-2-amine derivative through the condensation of 2-aminobenzothiazole with an acetyl-substituted thiophene . Although these studies do not directly describe the synthesis of 2-Ethyl-1,3-benzoxazol-5-amine, they provide insight into the synthetic routes that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic benzoxazole core. Spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry are commonly used to confirm the structure of synthesized compounds . These techniques would likely be employed to analyze the molecular structure of 2-Ethyl-1,3-benzoxazol-5-amine, ensuring the correct placement of the ethyl and amino substituents on the benzoxazole ring.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions. For example, 5-amino- and 6-amino-2-substituted benzoxazoles were shown to react with ethoxymethylene derivatives to yield substitution products that could undergo thermal cyclization to form annelated quinoline derivatives . Transamination reactions have also been explored with benzoxazole acrylates, leading to the formation of bisacrylates . These studies demonstrate the reactivity of benzoxazole derivatives and suggest possible reactions that 2-Ethyl-1,3-benzoxazol-5-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the benzoxazole ring. The presence of an ethyl group and an amino group in 2-Ethyl-1,3-benzoxazol-5-amine would affect its properties and reactivity. For instance, the amino group could participate in hydrogen bonding, potentially affecting the compound's solubility in various solvents. The ethyl group might contribute to the compound's hydrophobic character. Detailed analysis of these properties would require experimental data, which is not provided in the current set of papers.

Scientific Research Applications

Anticancer Agent Synthesis

Murty et al. (2011) investigated the synthesis of 2-cyclic amine-1,3-benzoxazoles and their derivatives, revealing their cytotoxic activity against human cancer cell lines. This study underscores the potential of incorporating the 2-Ethyl-1,3-benzoxazol-5-amine structure into compounds for cancer therapy by exploring its influence on the cytotoxic effects towards cancer cells Murty et al., 2011.

Antimicrobial Activities

Research on novel 1,2,4-Triazole derivatives synthesized from reactions involving primary amines, including structures related to 2-Ethyl-1,3-benzoxazol-5-amine, showed good to moderate antimicrobial activities against various microorganisms. This highlights its role in developing new antimicrobial agents Bektaş et al., 2007.

Coordination Compounds and Structural Analysis

Téllez et al. (2013) synthesized a novel compound featuring the 1,3-Benzoxazol-2-yl structure and analyzed its coordination compounds and structural properties. This work provides insights into the structural versatility and application of benzoxazole derivatives in coordination chemistry Téllez et al., 2013.

Antimicrobial Property Enhancement

Murty et al. (2011) also conducted studies on benzoxazoles and benzoxazolone derivatives, emphasizing the induction of the cyclic amine moiety to enhance antimicrobial properties. This research suggests a pathway for modifying benzoxazole derivatives to improve their biological activities Murty et al., 2011.

Novel Heterocyclic Compounds Synthesis

Abood (2016) described the synthesis of new heterocyclic compounds involving the 2-Hydrazino benzoxazole, leading to various derivatives with potential applications in medicinal chemistry and organic synthesis. This demonstrates the utility of benzoxazole-based compounds in synthesizing structurally diverse molecules with potential biological activities Abood, 2016.

Material Science Applications

Research on poly(ether-imide) polymers with benzazole pendent groups by Toiserkani (2011) explored the synthesis and properties of novel polymers for high-performance applications. This work illustrates the relevance of benzoxazole derivatives in the development of new materials with enhanced thermal and mechanical properties Toiserkani, 2011.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also classified as non-combustible solids .

Future Directions

Benzoxazoles, including 2-Ethyl-1,3-benzoxazol-5-amine, have been extensively used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions of research on 2-Ethyl-1,3-benzoxazol-5-amine could involve further exploration of its potential applications in medicinal and pharmaceutical chemistry.

properties

IUPAC Name

2-ethyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWOCBCQPVKWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377103
Record name 2-ethyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1,3-benzoxazol-5-amine

CAS RN

204771-75-5
Record name 2-ethyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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